(2S)-2-Azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate (2S)-2-Azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 1139-73-7
VCID: VC0073059
InChI: InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1
SMILES: CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

(2S)-2-Azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate

CAS No.: 1139-73-7

Main Products

VCID: VC0073059

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

(2S)-2-Azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate - 1139-73-7

CAS No. 1139-73-7
Product Name (2S)-2-Azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name (2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1
Standard InChIKey FPJGLSZLQLNZIW-VIFPVBQESA-N
Isomeric SMILES CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)[O-])[NH3+]
SMILES CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N
Canonical SMILES CC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+]
Synonyms 4-methyltryptophan
4-methyltryptophan, (DL)-isomer
4-methyltryptophan, (L)-isome
PubChem Compound 150886
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator